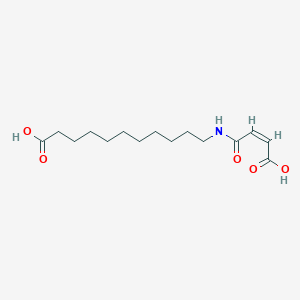
N-(10-Carboxydecanyl)maleamideic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-Carboxydecanyl)maleamideic Acid is a compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 . It is primarily used in proteomics research applications . This compound is known for its unique structure, which includes a maleamide group and a carboxydecanyl chain.
Preparation Methods
The synthesis of N-(10-Carboxydecanyl)maleamideic Acid involves several steps. The primary synthetic route includes the reaction of maleic anhydride with a decanyl amine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
N-(10-Carboxydecanyl)maleamideic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the maleamide group can be replaced by other nucleophiles.
Scientific Research Applications
N-(10-Carboxydecanyl)maleamideic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinking agent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N-(10-Carboxydecanyl)maleamideic Acid involves its ability to form covalent bonds with target molecules. The maleamide group reacts with nucleophiles, such as amines and thiols, to form stable adducts. This property makes it useful in crosslinking proteins and other biomolecules, thereby altering their structure and function .
Comparison with Similar Compounds
N-(10-Carboxydecanyl)maleamideic Acid can be compared with other similar compounds, such as:
N-(10-Carboxydecanyl)maleimide: This compound has a similar structure but lacks the amide group, making it less reactive in certain applications.
N-(10-Carboxydecanyl)succinimide: This compound has a succinimide group instead of a maleamide group, which affects its reactivity and applications.
N-(10-Carboxydecanyl)phthalimide: This compound contains a phthalimide group, which provides different chemical properties and reactivity compared to the maleamide group.
This compound stands out due to its unique combination of a maleamide group and a carboxydecanyl chain, which provides distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c17-13(10-11-15(20)21)16-12-8-6-4-2-1-3-5-7-9-14(18)19/h10-11H,1-9,12H2,(H,16,17)(H,18,19)(H,20,21)/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCDQINXWHUEN-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCNC(=O)/C=C\C(=O)O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
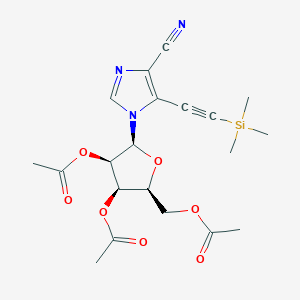

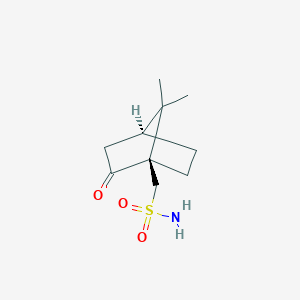
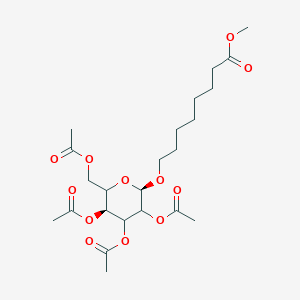
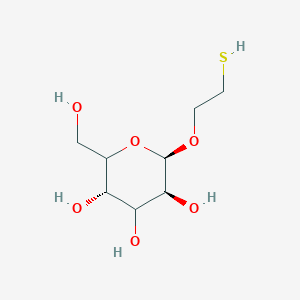

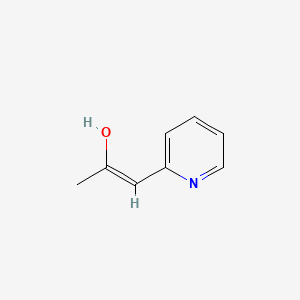
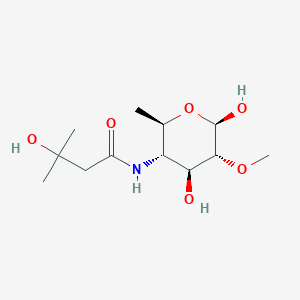
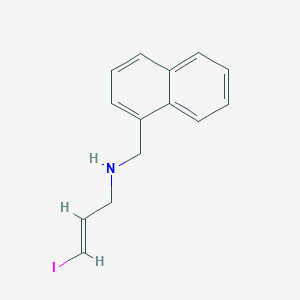
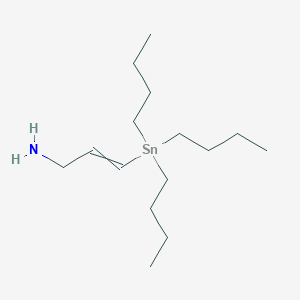
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
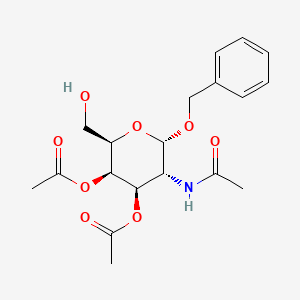
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

